molecular formula C12H9F2NO2S B1479270 4-(Difluoromethyl)-2-methyl-6-(thiophen-2-yl)nicotinic acid CAS No. 2098117-04-3

4-(Difluoromethyl)-2-methyl-6-(thiophen-2-yl)nicotinic acid

Cat. No. B1479270
CAS RN: 2098117-04-3
M. Wt: 269.27 g/mol
InChI Key: YZJXWBVPLVILBY-UHFFFAOYSA-N
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Description

The compound “4-(Difluoromethyl)nicotinic acid” is a chemical compound with the molecular formula C7H5F2NO2. Another similar compound, “4-(Thiophen-2-yl)nicotinic acid”, has a molecular weight of 205.24 .


Synthesis Analysis

A series of new N-(thiophen-2-yl) nicotinamide derivatives were designed and synthesized by splicing the nitrogen-containing heterocycle natural molecule nicotinic acid and the sulfur-containing heterocycle thiophene . Another study reported the synthesis of a novel heterocyclic amide derivative, N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide, by reacting 2-aminothiophene-3-carbonitrile with activated 2-(thiophen-2-yl)acetic acid in a N-acylation reaction .


Molecular Structure Analysis

The structure of a number of the obtained derivatives was proved by X-ray structural analysis .


Chemical Reactions Analysis

Based on the modification of natural products and the active substructure splicing method, a series of new N-(thiophen-2-yl) nicotinamide derivatives were designed and synthesized . Another study used the multicomponent Chichibabin pyridine synthesis reaction to synthesize a novel di(thiophen-2-yl) substituted and pyrene-pyridine fluorescent molecular hybrid .


Physical And Chemical Properties Analysis

The compound “4-(Thiophen-2-yl)nicotinic acid” has a molecular weight of 205.24 . The compound “4-(Difluoromethyl)nicotinic acid” has a molecular formula of C7H5F2NO2 and a molecular weight of 173.12.

Scientific Research Applications

I have conducted multiple searches to find specific scientific research applications for “4-(Difluoromethyl)-2-methyl-6-(thiophen-2-yl)nicotinic acid”, but it appears that there is limited information available on this particular compound’s unique applications. The available literature mostly discusses the properties and applications of thiophene derivatives in general, such as their antimicrobial, analgesic, anti-inflammatory, antihypertensive, and antitumor activities .

Future Directions

N-(thiophen-2-yl) nicotinamide derivatives are significant lead compounds that can be used for further structural optimization . The synthesized pyrene-conjugated hybrid ligand can serve as a potential fluorescent chemosensor for the selective and specific detection of Fe3+ ions .

properties

IUPAC Name

4-(difluoromethyl)-2-methyl-6-thiophen-2-ylpyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9F2NO2S/c1-6-10(12(16)17)7(11(13)14)5-8(15-6)9-3-2-4-18-9/h2-5,11H,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZJXWBVPLVILBY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC(=N1)C2=CC=CS2)C(F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9F2NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Difluoromethyl)-2-methyl-6-(thiophen-2-yl)nicotinic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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